2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

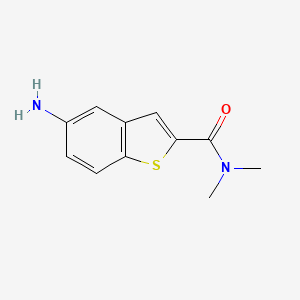

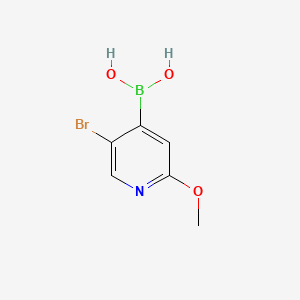

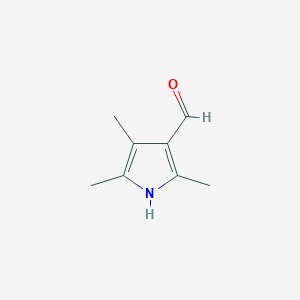

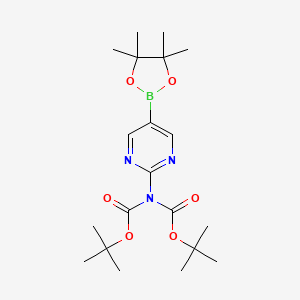

2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C9H11NO and a molecular weight of 137.18 g/mol . It belongs to the class of pyrrole derivatives and contains aldehyde functionality. The compound’s structure consists of a pyrrole ring substituted with three methyl groups at positions 2, 4, and 5, along with an aldehyde group at position 3.

Wissenschaftliche Forschungsanwendungen

Synthesis of Group 14 5-Metallated Pyrrole-2-Carbaldehydes

Research by Denat, Gaspard-Iloughmane, and Dubac (1992) in the "Journal of Organometallic Chemistry" explored the synthesis of new group 14 5-metallated pyrrole-2-carbaldehydes. These compounds were prepared from corresponding pyrrole-2-carbaldehydes, demonstrating the utility of 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde in synthesizing metallated pyrrole compounds with potential applications in organometallic chemistry (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Application in Single Molecule Magnets

Giannopoulos et al. (2014) in "Chemical communications" reported the use of a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in coordinating paramagnetic transition metal ions. This led to the creation of a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, indicating potential applications in magnetic materials and nanotechnology (Giannopoulos et al., 2014).

Development of New Fluorinated Pyrroles

Surmont et al. (2009) in "The Journal of Organic Chemistry" developed a methodology for preparing new 3-fluorinated pyrroles. This method efficiently produced 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, highlighting the role of pyrrole-2-carbaldehydes in synthesizing fluorinated pyrroles with potential applications in medicinal and organic chemistry (Surmont et al., 2009).

Synthesis of Pyrrole-2-carbaldehyde Derivatives

Wu et al. (2018) in "Organic Letters" presented an efficient synthesis of pyrrole-2-carbaldehyde skeletons featuring oxidative annulation. This method exemplifies the preparation of pyrrole-2-carbaldehyde derivatives, showcasing the versatility of pyrrole-2-carbaldehydes in organic synthesis (Wu et al., 2018).

Eigenschaften

IUPAC Name |

2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-6(2)9-7(3)8(5)4-10/h4,9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIKRFIBCIHMIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477459 |

Source

|

| Record name | 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

288089-52-1 |

Source

|

| Record name | 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)

![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)

![{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1280704.png)